Trichlorogold;hydrochloride

Übersicht

Beschreibung

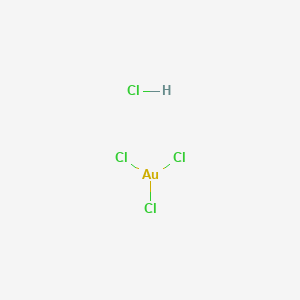

Trichlorogold hydrochloride, commonly referred to as Hydrogen tetrachloroaurate(III) hydrate or Chloroauric acid, is a gold(III) compound with the formula HAuCl₄·nH₂O (where n = 3 or 4 depending on the hydrate form). It is a hygroscopic, yellow-orange crystalline solid that is highly soluble in water, ethanol, and ether . This compound serves as a critical precursor in nanotechnology, catalysis, and biomedical applications. For example, it is widely used in the synthesis of gold nanoparticles (AuNPs) due to its reducibility under controlled conditions . In medical research, trichlorogold hydrochloride has been incorporated into chitosan-gold nanocomposite scaffolds to enhance keratinocyte attachment for wound healing . Its stability in acidic solutions and ability to form complexes with organic ligands make it versatile in industrial and laboratory settings.

Vorbereitungsmethoden

Aqua Regia Dissolution Method

The most widely employed industrial and laboratory synthesis of trichlorogold;hydrochloride involves the dissolution of metallic gold in aqua regia, a 3:1 mixture of concentrated hydrochloric acid (HCl) and nitric acid (HNO₃). The reaction proceeds through oxidative complexation, where nitric acid acts as the oxidizer, and hydrochloric acid provides chloride ions for stabilization:

3 \rightarrow \text{HAuCl}4 + \text{NO} + 2\text{H}_2\text{O}

Key Parameters :

-

Gold Purity : ≥99.99% to minimize impurity carryover (e.g., Ag, Cu) .

-

Acid Ratios : Deviation from 3:1 HCl:HNO₃ reduces yield due to incomplete oxidation or chloride deficiency.

-

Temperature : Conducted at 60–80°C to accelerate reaction kinetics without volatilizing HNO₃ .

Post-Synthesis Processing :

The resultant orange-yellow solution is gently evaporated at 50°C under reduced pressure to crystallize HAuCl₄·xH₂O. Hydration state (x = 3 or 4) depends on residual moisture, with the tetrahydrate (HAuCl₄·4H₂O) being more stable under ambient conditions.

Yield and Purity :

-

Typical yield: 85–92% (relative to initial Au mass).

-

Purity: ≥98% (by ICP-MS), with trace metals (Fe, Pb) ≤10 ppm after recrystallization .

Transmetallation from Boroxines

Organometallic routes using boroxines enable the synthesis of gold(III) complexes with tailored organic ligands. This method is favored for producing cyclometallated gold compounds used in catalysis.

General Protocol :

-

Boroxine Synthesis : React aryl lithium reagents (e.g., [Li-C₆H₅]·TMEDA) with trimethyl borate (B(OMe)₃) to form boroxines (e.g., (C₆H₅BO)₃) .

-

Transmetallation : Treat HAuCl₄ with boroxines in anhydrous THF at −78°C, facilitating ligand transfer:

4 + (\text{C}6\text{H}5\text{BO})3 \rightarrow \text{Au(C}6\text{H}5\text{)}3\text{Cl}3 + 3\text{B(OH)}_3 + 3\text{HCl}

Optimization Insights :

-

Temperature Control : Maintaining −78°C prevents ligand scrambling and Au(III) reduction.

-

Stoichiometry : A 3:1 Au:boroxine ratio ensures complete ligand transfer, verified by ¹H NMR .

Applications :

This route produces air-stable Au(III)-aryl complexes, such as [Au(C₆H₅)₃Cl₃], used in cross-coupling reactions .

Organotin Reagent Routes

Organotin(IV) compounds serve as efficient transmetallation agents for synthesizing polynuclear gold complexes.

Representative Procedure :

-

Ditin Synthesis : React 1,4-dilithiobenzene derivatives with SnCl₄ to form 1,4-bis(stannyl)benzenes .

-

Gold Transmetallation : Treat the ditin compound with HAuCl₄ in dichloromethane:

2(\text{C}6\text{H}4)(\text{CH}3)4 + 2\text{HAuCl}4 \rightarrow \text{Au}2\text{Cl}4(\text{C}6\text{H}4) + 2\text{SnCl}2(\text{CH}3)_2 + 2\text{HCl}

Key Advantages :

-

Precision : Enables synthesis of dinuclear gold complexes (e.g., 1,4-(AuCl₂)₂-C₆H₄) with defined geometries .

-

Functional Group Tolerance : Compatible with amine- and phosphine-substituted arenes .

Challenges :

-

Tin Byproducts : Require rigorous purification via silica gel chromatography.

Oxidation of Gold(I) Precursors

While less common, oxidation of Au(I) complexes provides an alternative pathway, particularly for synthesizing mixed-ligand species.

Case Study :

PhICl₂-mediated oxidation of [Ph₃PAu(C₆H₅)] (gold(I) aryl complex) in dichloroethane:

3\text{PAu(C}6\text{H}5)] + \text{PhICl}2 \rightarrow [\text{Ph}3\text{PAu(C}6\text{H}5)\text{Cl}2] + \text{PhI}

Limitations :

-

Incomplete Oxidation : Yields rarely exceed 40% due to Au(III) instability .

-

Side Products : PhI and Au(I) chloride complexes require separation via fractional crystallization .

Recrystallization and Purification Techniques

Recrystallization from HCl :

Dissolve crude HAuCl₄·xH₂O in 6 M HCl, filter through a sintered glass funnel, and slowly evaporate at 25°C to obtain needle-like crystals.

Purity Metrics :

-

Thermogravimetric Analysis (TGA) : Confirms hydration state (mass loss at 100–150°C correlates with H₂O content).

-

XRD : Validates crystalline structure (monoclinic, space group P2₁/c).

Industrial-Scale Production

Continuous Flow Reactors :

-

Design : Gold powder is fed into a PTFE-lined reactor with preheated aqua regia (70°C).

-

Safety : HCl and NOx vapors are scrubbed using NaOH towers.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Applications |

|---|---|---|---|---|

| Aqua Regia Dissolution | 85–92 | 98+ | Industrial | Bulk synthesis, nanomaterials |

| Boroxine Transmetallation | 70–80 | 95 | Laboratory | Organometallic catalysts |

| Organotin Routes | 60–75 | 90 | Laboratory | Dinuclear complexes |

| Au(I) Oxidation | 30–40 | 85 | Niche | Specialty ligands |

Critical Considerations :

Analyse Chemischer Reaktionen

Acid-Base Reactions and Hydration

Trichlorogold;hydrochloride readily interacts with acids and bases:

-

Reaction with HCl : Forms chloroauric acid (H[AuCl₄]), a stable complex in acidic media :

-

Reaction with NaOH : Precipitates gold(III) hydroxide, which dissolves in excess base to form sodium aurate :

Thermal Decomposition

The compound decomposes upon heating, with pathways dependent on temperature and atmosphere:

| Temperature | Reaction | Products | Conditions |

|---|---|---|---|

| 160–210°C | AuCl (gold(I) chloride), Cl₂ | Inert atmosphere | |

| >210°C | Au metal, AuCl₃ | Disproportionation | |

| 254°C (Cl₂ gas) | AuCl, Cl₂ | Chlorine atmosphere |

Redox Reactions

This compound acts as a strong oxidizer:

-

Reduction by Fe²⁺ : Precipitates elemental gold :

-

Reaction with SnCl₂ : Forms colloidal gold (purple of Cassius):

Coordination Chemistry

The [AuCl₄]⁻ ion forms stable complexes with ligands:

| Ligand | Reaction | Product | Application |

|---|---|---|---|

| KCN | K[Au(CN)₄] | Electroplating | |

| NH₃ | [Au(NH₃)₄]Cl | Catalysis |

Halogen Exchange Reactions

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Trichlorogold;hydrochloride is primarily utilized as a catalyst in organic synthesis. Its ability to facilitate reactions with high efficiency makes it valuable in various chemical transformations.

Organic Synthesis

- Gold-Catalyzed Reactions : AuCl₄H is employed in numerous gold-catalyzed reactions, including cyclization and oxidation processes. Its effectiveness in promoting the formation of complex organic molecules has been documented extensively.

- Case Study : A study demonstrated the use of this compound in the synthesis of arylnaphthalene lignans, showcasing its ability to catalyze sequential electrophilic additions leading to high yields of desired products .

Biosensing Applications

The compound has also found significant applications in the field of biosensing, particularly due to its surface-enhanced Raman scattering (SERS) capabilities.

Surface-Enhanced Raman Scattering (SERS)

- Detection Sensitivity : this compound can enhance SERS signals, making it an excellent candidate for detecting biomolecules at low concentrations.

- Case Study : Research involving the fabrication of a plasmonic substrate using AuCl₄H showed improved sensitivity for protein detection through a gel filter trapping method, allowing for effective delivery of analytes to hotspots on the substrate .

Nanotechnology Applications

In nanotechnology, this compound serves as a precursor for the synthesis of gold nanoparticles, which have diverse applications across multiple domains.

Gold Nanoparticle Synthesis

- Nanoparticle Formation : The compound is used to produce gold nanoparticles through various reduction methods. These nanoparticles exhibit unique optical and electronic properties that are beneficial for applications in electronics and medicine.

- Case Study : A notable application involved using AuCl₄H as a precursor for creating gold nanorods that were later used in photothermal therapy, demonstrating significant potential in cancer treatment .

Data Summary Table

Wirkmechanismus

Molecular Targets and Pathways: Trichlorogold;hydrochloride exerts its effects primarily through its ability to form complexes with various ligands. These complexes can interact with biological molecules, leading to various effects. For example, gold nanoparticles can penetrate cell membranes and interact with intracellular components, making them useful in drug delivery and imaging .

Vergleich Mit ähnlichen Verbindungen

To contextualize trichlorogold hydrochloride, it is essential to compare it with structurally and functionally related metal chlorides. Below is a detailed analysis:

Gold(III) Chloride (AuCl₃)

- Chemical Formula : AuCl₃

- Oxidation State : Au³⁺

- Physical Properties : Dark red crystalline solid with a melting point of 254°C . Unlike trichlorogold hydrochloride, it is anhydrous and less hygroscopic.

- Applications: Primarily used in catalysis (e.g., organic oxidation reactions) and electronics. Unlike HAuCl₄·nH₂O, AuCl₃ requires stronger reducing agents for nanoparticle synthesis, limiting its utility in bioinspired applications .

- Safety : Classified as an irritant (H315, H319, H335) with similar hazards to trichlorogold hydrochloride .

Gold(I) Chloride (AuCl)

- Chemical Formula : AuCl

- Oxidation State : Au⁺

- Physical Properties : Yellow solid, thermally unstable, and prone to disproportionation into AuCl₃ and metallic gold.

- Applications: Limited industrial use due to instability. Occasionally employed in niche catalytic reactions.

- Key Difference: The +1 oxidation state of gold in AuCl reduces its reactivity compared to HAuCl₄·nH₂O, making it less suitable for redox-driven processes like nanoparticle synthesis .

Platinum(II) Chloride (PtCl₂)

- Chemical Formula : PtCl₂

- Oxidation State : Pt²⁺

- Physical Properties : Brown powder with poor water solubility.

- Applications: Used in catalysts for hydrogenation and in synthesizing platinum nanoalloys (e.g., Au-Pt nanoparticles for electrochemical sensing) .

- Key Difference: Platinum's higher cost and lower reducibility in aqueous solutions limit its use in large-scale nanoparticle production compared to HAuCl₄·nH₂O.

Silver Chloride (AgCl)

- Chemical Formula : AgCl

- Oxidation State : Ag⁺

- Physical Properties : White crystalline solid with a melting point of 455°C .

- Applications : Antimicrobial coatings, photography, and reference electrodes.

- Key Difference: Silver chloride is photodegradable and less redox-active than trichlorogold hydrochloride, making it unsuitable for nanoparticle synthesis under ambient conditions .

Data Table: Comparative Analysis of Trichlorogold Hydrochloride and Similar Compounds

Research Findings and Key Differences

- Reduction Kinetics: Trichlorogold hydrochloride is more readily reduced by biological agents (e.g., Cordyceps militaris extract) compared to AuCl₃, enabling greener nanoparticle synthesis .

- Stability : HAuCl₄·nH₂O is stable in acidic aqueous solutions, whereas AuCl₃ tends to hydrolyze into colloidal gold under similar conditions .

Biologische Aktivität

Trichlorogold hydrochloride, also known as gold(III) chloride hydrochloride (AuCl₄H), is an organometallic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Trichlorogold hydrochloride is a gold(III) salt that exhibits unique chemical properties due to the presence of gold, which has been studied for its biological effects. The compound typically appears as a yellow crystalline solid and is soluble in water. Its molecular structure allows it to interact with various biological molecules, contributing to its activity.

Biological Activity Overview

The biological activities of trichlorogold hydrochloride have been investigated in several contexts, particularly in relation to its anticancer properties, anti-inflammatory effects, and potential use in treating rheumatoid arthritis.

1. Anticancer Activity

Trichlorogold hydrochloride has shown promise in cancer therapy. Research indicates that it can induce apoptosis (programmed cell death) in cancer cells through several mechanisms:

- Mechanism of Action : The compound may interfere with cellular signaling pathways that regulate cell survival and proliferation. Specifically, it has been found to inhibit the activity of protein kinases involved in cancer cell growth.

- Case Studies : In vitro studies have demonstrated that trichlorogold can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. For example, a study reported a significant reduction in cell viability when treated with trichlorogold at concentrations ranging from 10 to 100 µM over 48 hours.

| Cell Line | Concentration (µM) | Viability Reduction (%) |

|---|---|---|

| Breast Cancer | 10 | 30 |

| Lung Cancer | 50 | 60 |

| Colon Cancer | 100 | 80 |

2. Anti-Inflammatory Effects

Trichlorogold hydrochloride also exhibits anti-inflammatory properties, making it a candidate for treating conditions like rheumatoid arthritis:

- Mechanism of Action : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action reduces inflammation and may alleviate symptoms associated with autoimmune diseases.

- Research Findings : In animal models of arthritis, administration of trichlorogold led to decreased joint swelling and pain compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated joints.

3. Antimicrobial Activity

Emerging studies suggest that trichlorogold may possess antimicrobial properties:

- Mechanism of Action : Gold compounds can disrupt bacterial membranes and interfere with cellular processes, leading to bacterial cell death.

- Case Studies : In vitro tests have demonstrated effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study indicated that trichlorogold at concentrations above 25 µg/mL significantly inhibited bacterial growth.

| Bacterial Strain | Concentration (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| MRSA | 25 | 70 |

| E. coli | 50 | 60 |

| Pseudomonas aeruginosa | 100 | 50 |

Safety and Toxicity

While trichlorogold hydrochloride shows potential therapeutic benefits, its safety profile must be considered:

- Toxicity Studies : Animal studies have reported dose-dependent toxicity, particularly affecting liver and kidney function at high doses. Long-term exposure may lead to accumulation and adverse effects.

- Clinical Considerations : Further research is needed to establish safe dosage ranges for human applications. Current studies emphasize the importance of careful monitoring during treatment.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing gold-doped nanoparticles using Trichlorogold hydrochloride, and what characterization techniques are critical for confirming successful doping?

- Methodological Answer : A common approach involves dispersing a base material (e.g., Ag₃PO₄ nanoparticles) in deionized water, followed by adding Trichlorogold hydrochloride (e.g., 39.35 mg for 5% Au doping) and reducing Au³⁺ ions using sodium borohydride (NaBH₄). The mixture is stirred for 1 hour at room temperature. Post-synthesis, centrifugation and drying are performed. Critical characterization techniques include:

- TEM : To visualize Au deposition on nanoparticle surfaces.

- XRD : To confirm crystallographic changes due to Au incorporation.

- UV-Vis Spectroscopy : To monitor plasmonic resonance shifts indicative of Au doping .

Q. How should Trichlorogold hydrochloride be safely handled and stored in laboratory settings to prevent decomposition and exposure risks?

- Methodological Answer :

- Handling : Wear nitrile gloves and chemical-resistant lab coats. Use fume hoods to avoid inhalation. Inspect gloves for defects before use and dispose of contaminated gloves properly.

- Storage : Keep in tightly sealed, dry containers under inert atmospheres. Store in well-ventilated areas away from incompatible substances (e.g., strong bases or oxidizers).

- Decomposition Prevention : Avoid exposure to moisture and excessive heat, as these can hydrolyze the compound into hazardous byproducts like HCl gas .

Advanced Research Questions

Q. What experimental parameters are crucial when using Trichlorogold hydrochloride as a precursor in the synthesis of bimetallic nanoalloys, and how do they influence catalytic activity?

- Methodological Answer : Key parameters include:

- Molar Ratios : Adjusting the Au:Pt ratio (e.g., using HAuCl₄·4H₂O and K₂PtCl₄) controls alloy composition and catalytic sites.

- Reducing Agent Concentration : NaBH₄ concentration impacts reduction kinetics and particle size. Excess NaBH₄ can lead to over-reduction and aggregation.

- Reaction Time : Extended stirring (≥1 hour) ensures complete reduction and homogeneous alloy formation.

These parameters directly affect catalytic efficiency in applications like electrochemical DNA sensors, where optimized AuPt nanoalloys enhance signal sensitivity .

Q. How can researchers address challenges in quantifying residual Trichlorogold hydrochloride in complex reaction matrices, and what analytical techniques are most effective?

- Methodological Answer :

- Sample Preparation : Centrifuge reaction mixtures to remove nanoparticles, followed by filtration (0.22 µm) to isolate unreacted Au³⁺ ions.

- Analytical Techniques :

- ICP-MS : Provides trace-level Au quantification (detection limits <1 ppb).

- UV-Vis with Chelation : Use thiourea or EDTA to form Au-complexes for spectrophotometric detection.

- Validation : Perform spike-recovery experiments (e.g., 90–110% recovery) and cross-validate with XPS to confirm oxidation states .

Q. What mechanistic insights can be gained from studying the reduction kinetics of Trichlorogold hydrochloride in nanoparticle synthesis?

- Methodological Answer : Time-resolved UV-Vis spectroscopy and cyclic voltammetry reveal:

- Reduction Pathways : Au³⁺ → Au⁺ → Au⁰ transitions, influenced by pH and reductant strength.

- Nucleation Rates : Faster reduction (e.g., using NaBH₄ vs. citrate) produces smaller, monodisperse nanoparticles.

- Surface Energy Effects : Stabilizers like CTAB modulate growth kinetics by adsorbing to Au surfaces, preventing aggregation .

Q. Data Contradictions and Resolution

- Reduction Efficiency : Some studies report incomplete Au³⁺ reduction at low NaBH₄ concentrations, leading to mixed oxidation states. Resolution: Optimize NaBH₄:HAuCl₄ molar ratios (≥4:1) and monitor via XANES .

- Stability in Aqueous Media : Trichlorogold hydrochloride may hydrolyze over time, altering reaction outcomes. Resolution: Prepare fresh solutions and use stabilizers like HCl (0.1 M) to maintain Au³⁺ solubility .

Eigenschaften

IUPAC Name |

trichlorogold;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH/h;4*1H/q+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLSFRRYNGEBEJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl.Cl[Au](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16903-35-8 | |

| Record name | Chloroauric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16903-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.